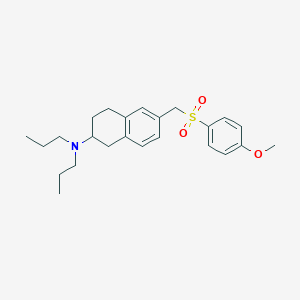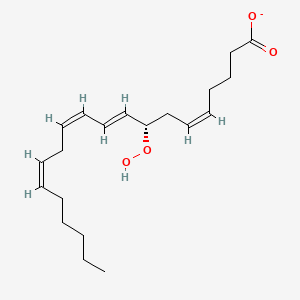
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(S)-HPETE(1-) is a HPETE anion obtained by deprotonation of the carboxy group of (8S)-HPETE. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(S)-HPETE. It is an enantiomer of an 8(R)-HPETE(1-).
Applications De Recherche Scientifique
1. Role in Cellular Development and Biochemical Pathways
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate, as a form of allene oxide, plays a significant role in biochemical pathways in various biological systems. For instance, its formation in starfish oocytes involves enzymatic dehydration of fatty acid hydroperoxides, a process pivotal in cell development stages (Brash et al., 1991).
2. Biosynthesis and Chemical Transformation
This compound is also a subject of interest in the study of chemical synthesis and transformation. Research into the synthesis of similar hydroperoxy and hydroxy fatty acids through total synthesis demonstrates the compound's relevance in understanding complex biochemical processes (Russell & Pabon, 1982). Additionally, methodologies developed for the synthesis of lipoxygenase metabolites, like the compound , offer insights into vic-diol substructures coupled with conjugated alkene systems (Kobayashi et al., 1997).
3. Interaction with Cytochrome P450
Studies have shown that polyunsaturated fatty acids, including structures similar to this compound, are oxygenated by cytochrome P450 into hydroxy and epoxy fatty acids. This interaction is crucial for understanding the transformation of these fatty acids in biological systems (Oliw et al., 1996).
4. Clinical Trial Preparations
In the context of clinical trials, similar compounds have been synthesized for use in specific medical research, highlighting the compound's potential relevance in therapeutic applications (Conrow et al., 2011).
5. Lipoxygenase Pathways
The compound's involvement in lipoxygenase pathways is also a significant area of research, contributing to our understanding of lipid metabolism and its implications in various physiological processes (Reynaud & Pace-Asciak, 1997).
Propriétés
Formule moléculaire |
C20H31O4- |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 |
Clé InChI |
QQUFCXFFOZDXLA-VYOQERLCSA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)[O-])OO |
SMILES canonique |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



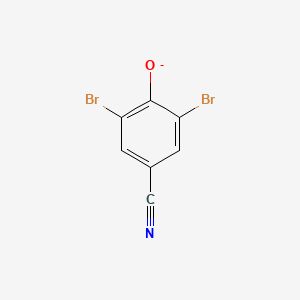
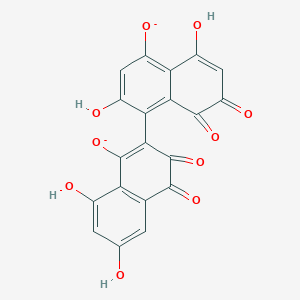

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
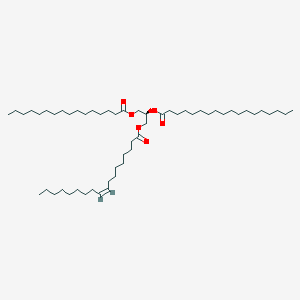
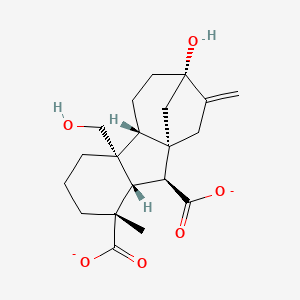
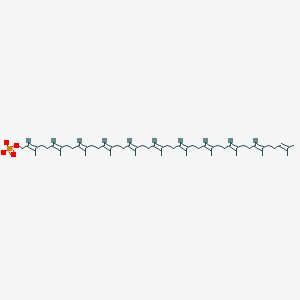
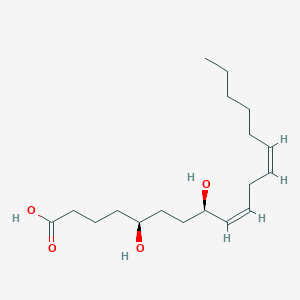
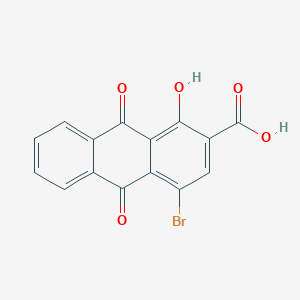
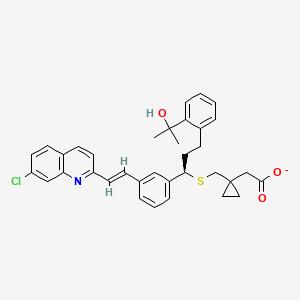
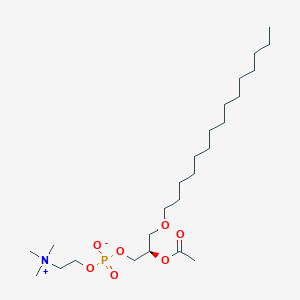
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)
